molecular formula C9H14N4O2 B11801597 Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11801597
M. Wt: 210.23 g/mol
InChI Key: QSLPYAKEGVNUGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 4-azidobutanoate with propargylamine in the presence of a copper(I) catalyst to form the triazole ring via a Huisgen cycloaddition reaction . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Biological Activity

Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS: 64-99-3) is a compound within the triazole family that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring with an ethyl group and a pyrrolidine moiety. Its chemical formula is C9H14N4O2C_9H_{14}N_4O_2 . The synthesis typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a well-established approach for forming triazoles from azides and terminal alkynes .

Biological Activity

Research indicates that this compound exhibits several biological activities , including:

  • Antimicrobial : The compound has shown effectiveness against various bacterial strains.
  • Antifungal : It demonstrates antifungal properties that could be beneficial in treating fungal infections.
  • Anticancer : Preliminary studies suggest potential anticancer activity, particularly as a mitochondrial permeability transition pore blocker, which is significant in preventing cell death .

The biological evaluation of this compound often involves assessing its stability in cytochrome P450 systems. This is crucial for understanding its metabolism and potential toxicity . Interaction studies reveal that the compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

StudyFindings
Akbarzadeh et al. (2015)Identified triazole derivatives with potent AChE inhibitory activity. This compound was noted for its potential in neuroprotective applications .
Siddiqui et al. (2017)Demonstrated moderate to good anti-ChE activity among synthesized analogs, suggesting that modifications to the triazole structure can enhance biological efficacy .
Recent Review (2022)Discussed the potential of nitrogen-containing heterocycles like Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives in drug development due to their diverse pharmacological profiles .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress.
  • Antimicrobial Efficacy : Laboratory tests indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 1-pyrrolidin-3-yltriazole-4-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-2-15-9(14)8-6-13(12-11-8)7-3-4-10-5-7/h6-7,10H,2-5H2,1H3

InChI Key

QSLPYAKEGVNUGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2CCNC2

Origin of Product

United States

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